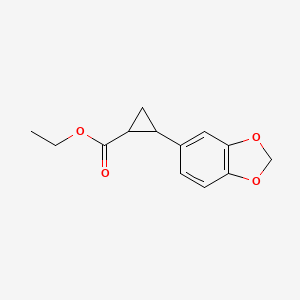
Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C13H14O4 It is a derivative of cyclopropane carboxylate, featuring a benzo[1,3]dioxole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Cyclopropanation: The benzo[1,3]dioxole derivative is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the benzo[1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,3]dioxole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Ethyl 2-benzo[1,3]dioxol-4-ylcyclopropane-1-carboxylate
- Ethyl 2-benzo[1,3]dioxol-6-ylcyclopropane-1-carboxylate
- Ethyl 2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)cyclopropane-1-carboxylate
Uniqueness
Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate is unique due to the specific positioning of the benzo[1,3]dioxole moiety, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
生物活性
Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate (CAS No: 54719-15-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- IUPAC Name : this compound
The compound features a cyclopropane ring attached to a benzodioxole moiety, which may contribute to its unique biological properties.
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of benzodioxole derivatives on cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation. While direct studies on this compound are scarce, the structural similarity suggests potential anticancer activity.
The biological activity of this compound can be understood through its interactions at the molecular level:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
Study on Antimicrobial Activity
A study published in ACS Omega reported that certain benzodioxole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While this compound was not specifically tested, its structural analogs showed promising results .
Cytotoxicity Assays
In vitro assays have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells. For example, a related compound was found to activate caspase pathways leading to programmed cell death . This suggests that this compound might exhibit similar anticancer properties.
Summary Table of Biological Activities
属性
CAS 编号 |
54719-15-2 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
ethyl 2-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-2-15-13(14)10-6-9(10)8-3-4-11-12(5-8)17-7-16-11/h3-5,9-10H,2,6-7H2,1H3 |
InChI 键 |
DPOZBCNKLCURCP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC1C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















